molecular formula C17H16ClN3O5S B12164336 Dimethyl 5-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B12164336
M. Wt: 409.8 g/mol
InChI Key: FHEABWVVLPVBFA-UHFFFAOYSA-N
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Description

Dimethyl 5-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with a chloro and ethylsulfanyl group, linked to a benzene ring through a carbonyl group, and further esterified with dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid with 5-amino-1,3-benzenedicarboxylic acid dimethyl ester under appropriate reaction conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, palladium-catalyzed coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Dimethyl 5-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 5-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the chloro and ethylsulfanyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate
  • Dimethyl 5-({[5-fluoro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Uniqueness

Dimethyl 5-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate is unique due to the specific combination of substituents on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The chloro group provides distinct electronic properties, while the ethylsulfanyl group can enhance lipophilicity and membrane permeability.

Properties

Molecular Formula

C17H16ClN3O5S

Molecular Weight

409.8 g/mol

IUPAC Name

dimethyl 5-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C17H16ClN3O5S/c1-4-27-17-19-8-12(18)13(21-17)14(22)20-11-6-9(15(23)25-2)5-10(7-11)16(24)26-3/h5-8H,4H2,1-3H3,(H,20,22)

InChI Key

FHEABWVVLPVBFA-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)Cl

Origin of Product

United States

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